molecular formula C28H26N4OS B2886792 4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 433308-19-1

4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2886792
CAS No.: 433308-19-1
M. Wt: 466.6
InChI Key: QRLQFWWGWUYGKK-UHFFFAOYSA-N
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Description

Its structure features a thieno[2,3-d]pyrimidine core substituted at the 4-position with a piperazine ring bearing a 2-(naphthalen-1-yloxy)ethyl group and at the 5-position with a phenyl group.

Properties

IUPAC Name

4-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4OS/c1-2-7-22(8-3-1)24-19-34-28-26(24)27(29-20-30-28)32-15-13-31(14-16-32)17-18-33-25-12-6-10-21-9-4-5-11-23(21)25/h1-12,19-20H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLQFWWGWUYGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC3=CC=CC=C32)C4=C5C(=CSC5=NC=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(2-(Naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This compound, identified by the CAS number 433308-19-1, exhibits a unique structural configuration that may contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C28H26N4OS, with a molar mass of approximately 466.6 g/mol. The structure integrates a naphthalene moiety linked to a piperazine group and a thienopyrimidine core, which is known for its diverse biological activity.

Property Value
Molecular FormulaC28H26N4OS
Molar Mass466.6 g/mol
CAS Number433308-19-1

Anticancer Properties

Research indicates that thieno[2,3-d]pyrimidine derivatives, including the compound , may exhibit significant anticancer activity. A study conducted by researchers synthesized and evaluated various derivatives, demonstrating that compounds with similar structures effectively inhibited cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the presence of the thienopyrimidine core was associated with enhanced cytotoxicity against several cancer cell lines .

Antimicrobial Effects

Additionally, thieno[2,3-d]pyrimidine derivatives have shown promising antimicrobial properties. The compound's ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways has been highlighted in various studies. For instance, derivatives with similar functional groups displayed significant activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Potential

The piperazine component of the compound is known for its neuroactive properties. Preliminary studies suggest that compounds containing piperazine rings can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases. The specific interactions of this compound with dopamine receptors have been a focus of investigation, indicating potential applications in treating conditions like Parkinson's disease .

Study 1: Anticancer Evaluation

A series of novel thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their anticancer activity. Among these compounds, one derivative exhibited an IC50 value of 45.69 μM against breast cancer cells, indicating potent cytotoxic effects . The study concluded that structural modifications could enhance biological activity.

Study 2: Antimicrobial Screening

In another study assessing antimicrobial activity, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 μg/mL. This suggests that the compound could be developed into a therapeutic agent for bacterial infections .

The biological activities of this compound are believed to arise from its ability to interact with specific biological targets:

  • Anticancer Activity : Induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.
  • Antimicrobial Activity : Disruption of bacterial cell membrane integrity and interference with DNA replication.
  • Neuroprotective Effects : Modulation of dopamine receptor activity leading to neuroprotection in models of neurodegeneration.

Comparison with Similar Compounds

Structural Variations in Piperazine Substituents

The piperazine ring at the 4-position of the thieno[2,3-d]pyrimidine core is a common feature among analogs, but substituents on this ring significantly modulate biological activity and physicochemical properties. Key comparisons include:

Compound Piperazine Substituent Key Structural Features Molecular Formula (if available) Reported Activity/Properties
Target Compound 2-(Naphthalen-1-yloxy)ethyl Naphthalene ether linkage, ethyl spacer Not explicitly provided Not reported in evidence
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine () 3,4-Dichlorophenyl Electron-withdrawing Cl groups, methyl at 6 C23H20Cl2N4S Not reported
4-(4-Benzylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine () Benzyl Aromatic benzyl group Not provided Not reported
3-[2-(4-Phenylpiperazin-1-yl)ethyl]-6,7-dihydro-5H-cyclopenta[b]thieno[2,3-d]pyrimidine () Phenyl, ethyl spacer Phenyl group, ethyl linker Not provided 5-HT2A receptor antagonist activity

Key Observations :

  • Ethyl spacers (as in and the target compound) may enhance conformational flexibility, aiding interactions with target proteins .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The ether linkage in the naphthalenyloxyethyl group may resist hydrolysis better than ester or amide linkages (e.g., ), enhancing metabolic stability .

Q & A

Q. Q1. What are the established synthetic routes for 4-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Formation : Construct the thieno[2,3-d]pyrimidine core via cyclization of substituted thiophene derivatives with urea or thiourea under acidic conditions (e.g., p-toluenesulfonic acid) .

Piperazine Substitution : Introduce the piperazine moiety via nucleophilic substitution or coupling reactions. For example, react the core with 1-(2-(naphthalen-1-yloxy)ethyl)piperazine in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and confirm structures with 1H^1 \text{H}-NMR and mass spectrometry .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and stereochemistry. For example, aromatic protons in the naphthalene and phenyl groups appear at δ 7.0–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for C31H29N5OS\text{C}_{31}\text{H}_{29}\text{N}_5\text{OS}: ~543.2 g/mol).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of the thienopyrimidine-piperazine linkage .

Q. Q3. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Methodological Answer:

  • Target Screening : Test affinity for serotonin/dopamine receptors (e.g., 5-HT1A_{1A}, D2_2) due to structural similarity to piperazine-containing antipsychotics .
  • Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Solubility Studies : Measure logP (octanol/water) to predict bioavailability; expect moderate lipophilicity due to the naphthyl group .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Modular Substituent Variation :

    Position Modification Biological Impact Reference
    Piperazine N-4Replace ethyl linker with propylAlters receptor binding kinetics
    Thienopyrimidine C-5Substitute phenyl with fluorophenylEnhances metabolic stability
    Naphthyloxy groupIntroduce electron-withdrawing groups (e.g., -NO2_2)Modulates π-π stacking with target proteins
  • Computational Modeling : Perform docking studies (AutoDock Vina) against receptor crystallographic data (PDB IDs: e.g., 5-HT1A_{1A}: 6WGT) to prioritize synthetic targets .

Q. Q5. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines/passage numbers to minimize variability .
    • Validate receptor binding assays with positive controls (e.g., ketanserin for 5-HT2_2 receptors) .
  • Mechanistic Follow-Up : Combine IC50_{50} data with downstream signaling analysis (e.g., cAMP or Ca2+^{2+} flux assays) to confirm target engagement .
  • Meta-Analysis : Compare results across ≥3 independent studies; use statistical tools (e.g., ANOVA with Tukey post-hoc) to identify outliers .

Q. Q6. What strategies optimize the synthetic route for scalability in academic settings?

Methodological Answer:

  • Catalysis : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation steps) to reduce waste .
  • Flow Chemistry : Implement continuous flow reactors for high-risk steps (e.g., nitration or cyclization) to improve safety and yield .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize purification steps .

Data Contradiction and Validation

Q. Q7. How can discrepancies in reported receptor binding affinities be systematically addressed?

Methodological Answer:

  • Source Validation : Cross-check radioligand purity (e.g., 3H^3 \text{H}-spiperone for dopamine receptors) and ensure consistent assay buffers (e.g., Tris-HCl pH 7.4) .
  • Orthogonal Assays : Confirm binding data with functional assays (e.g., GTPγS binding for GPCR activation) .

Q. Q8. What computational tools are recommended for predicting metabolic stability?

Methodological Answer:

  • Software : Use SwissADME or ADMET Predictor to identify metabolic hotspots (e.g., naphthyloxy group prone to CYP3A4 oxidation) .
  • In Vitro Validation : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS .

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